molecular formula C5H11Cl2N3 B1390025 (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1185299-72-2

(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B1390025
CAS No.: 1185299-72-2
M. Wt: 184.06 g/mol
InChI Key: SELNOTDIMASHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazoles .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-4-5(2-6)3-7-8;;/h3-4H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELNOTDIMASHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.